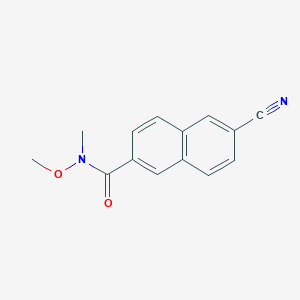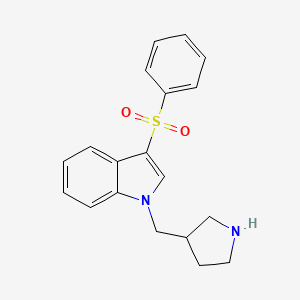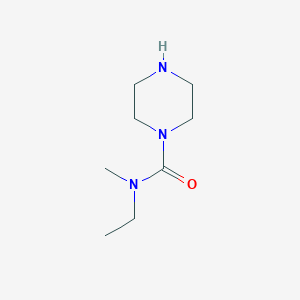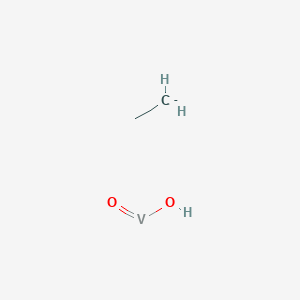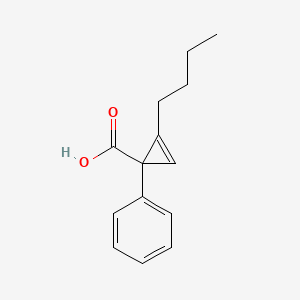
2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid is a cyclopropene derivative characterized by a strained three-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid typically involves the reaction of cycloprop-2-ene carboxylic acids with appropriate alkylating agents. One common method involves the use of alkyllithium reagents to generate cycloprop-2-ene carboxylate dianions, which are then functionalized by electrophiles at the vinylic position . Another approach involves the Rh-catalyzed reaction of acetylene with ethyl diazoacetate to produce cycloprop-2-ene carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale syntheses of similar cyclopropene derivatives have been achieved using scalable Rh-catalyzed procedures . These methods are advantageous due to their operational simplicity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates.
Reduction: Reduction reactions can yield cyclopropane derivatives.
Substitution: Nucleophilic substitution reactions are common, particularly at the strained double bond.
Common Reagents and Conditions
Common reagents used in these reactions include alkyllithium reagents, oxalyl chloride, and various electrophiles . Reaction conditions often involve low temperatures and inert atmospheres to stabilize reactive intermediates.
Major Products
Major products formed from these reactions include cyclopropane derivatives, carboxylates, and substituted cyclopropenes .
Wissenschaftliche Forschungsanwendungen
2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The strained double bond in the cyclopropene ring makes it highly reactive, facilitating various addition and substitution reactions. Molecular targets and pathways involved include the stabilization of reactive intermediates and the formation of cyclopropenyl anions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylcycloprop-2-ene-1-carboxylic acid: Similar in structure but lacks the butyl group.
2-Hexylcycloprop-2-ene-1-carboxylic acid: Contains a hexyl group instead of a butyl group.
1,2-Diphenylcycloprop-2-ene-1-carboxylic acid: Features an additional phenyl group.
Uniqueness
2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other cyclopropene derivatives. The presence of both butyl and phenyl groups enhances its versatility in synthetic applications .
Eigenschaften
CAS-Nummer |
678195-44-3 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
2-butyl-1-phenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H16O2/c1-2-3-7-12-10-14(12,13(15)16)11-8-5-4-6-9-11/h4-6,8-10H,2-3,7H2,1H3,(H,15,16) |
InChI-Schlüssel |
JTZKHEAEQZMBBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC1(C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





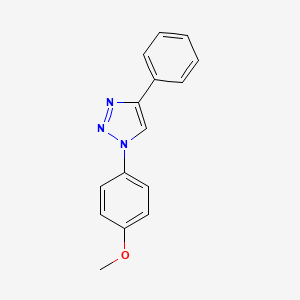

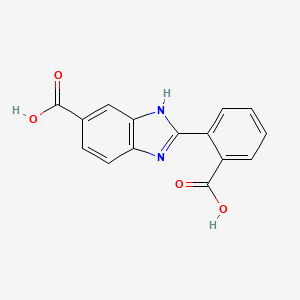
![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)
